Protocetraric acid

Description

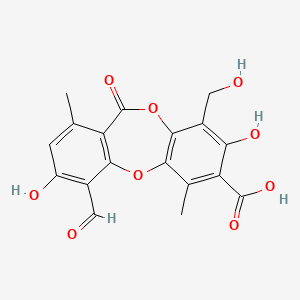

Structure

3D Structure

Properties

IUPAC Name |

10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O9/c1-6-3-10(21)8(4-19)15-11(6)18(25)27-16-9(5-20)13(22)12(17(23)24)7(2)14(16)26-15/h3-4,20-22H,5H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXMONAUSQZPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197633 | |

| Record name | Protocetraric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-51-0 | |

| Record name | Protocetraric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocetraric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protocetraric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Protocetraric Acid in Lichens: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocetraric acid, a prominent depsidone (B1213741) found in various lichen species, has garnered significant attention for its diverse biological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway within lichens, and detailed experimental protocols for its extraction, purification, and quantification. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by the fungal partner (mycobiont) in a lichen symbiosis. It is found in a variety of lichen genera, with its concentration varying depending on the species and environmental conditions.

Table 1: Quantitative Content of this compound in Various Lichen Species

| Lichen Species | Family | This compound Content (% dry weight) | Reference(s) |

| Cetraria islandica | Parmeliaceae | 0.2–0.3% | |

| Parmelia sulcata | Parmeliaceae | 374.30 ± 7.11 µg/g | |

| Parmotrema conformatum | Parmeliaceae | Present | [1] |

| Parmotrema dilatatum | Parmeliaceae | Present | [2] |

| Ramalina farinacea | Ramalinaceae | Major chemical substance | [3] |

| Usnea albopunctata | Parmeliaceae | Major compound | [2] |

| Flavoparmelia haysomii | Parmeliaceae | Reported | |

| Flavoparmelia springtonensis | Parmeliaceae | Reported | |

| Ramalina siliquosa | Ramalinaceae | Present | [2] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for depsidone formation in lichens, which originates from the acetyl-polymalonate pathway. This multi-step process involves the action of a non-reducing polyketide synthase (NR-PKS) and a cytochrome P450 monooxygenase.

The biosynthesis can be broadly divided into three stages:

-

Polyketide Synthesis and Depside Formation: A Type I non-reducing polyketide synthase (NR-PKS) synthesizes two distinct orsellinic acid-type aromatic rings from acetate (B1210297) and malonate precursors.[1] The PKS enzyme complex likely contains two acyl carrier protein (ACP) domains, which facilitate the synthesis and subsequent esterification of the two polyketide chains to form a depside intermediate.[1][4]

-

Depsidone Formation: The depside precursor undergoes an oxidative cyclization to form the characteristic depsidone core structure of this compound. This crucial step is catalyzed by a cytochrome P450 enzyme, which forms an ether linkage between the two aromatic rings.[4][5]

-

Tailoring Reactions: Subsequent tailoring reactions, which may include hydroxylation and other modifications, lead to the final structure of this compound.

This compound can also serve as a precursor for other lichen substances. For instance, it can be converted to fumarthis compound through esterification with succinyl-CoA, a reaction catalyzed by a flavin-dependent isoform of succinyl-CoA dehydrogenase.[6]

Experimental Protocols

Extraction of this compound

3.1.1. Maceration Method

This method is suitable for small to medium-scale extraction.

-

Materials:

-

Dried and ground lichen thalli

-

Erlenmeyer flask

-

Shaker

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

-

-

Protocol:

-

Weigh 10 g of finely ground, air-dried lichen material.

-

Place the ground lichen in a 250 mL Erlenmeyer flask.

-

Add 100 mL of acetone to the flask.

-

Seal the flask and place it on an orbital shaker at room temperature for 24 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude acetone extract.

-

For exhaustive extraction, the remaining lichen material can be re-extracted with methanol following the same procedure.

-

3.1.2. Soxhlet Extraction Method

This method is efficient for larger quantities of lichen material and ensures exhaustive extraction.

-

Materials:

-

Dried and ground lichen thalli

-

Soxhlet apparatus

-

Cellulose (B213188) thimble

-

Acetone

-

Heating mantle

-

Rotary evaporator

-

-

Protocol:

-

Place approximately 20 g of dried, powdered lichen material into a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of acetone and connect it to the Soxhlet extractor.

-

Connect the condenser to the top of the extractor.

-

Heat the acetone using a heating mantle to a temperature that allows for a steady cycle of vaporization and condensation.

-

Continue the extraction for 8-12 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, allow the apparatus to cool.

-

Remove the round-bottom flask and concentrate the extract using a rotary evaporator to yield the crude extract.

-

Purification of this compound

Purification of this compound from the crude extract is typically achieved using column chromatography.

-

Materials:

-

Crude lichen extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of hexane-ethyl acetate or toluene-dioxane-acetic acid)

-

Thin Layer Chromatography (TLC) plates

-

Developing chamber

-

UV lamp (254 nm)

-

-

Protocol:

-

Prepare a silica gel slurry in the initial mobile phase (e.g., 100% hexane).

-

Pack the glass column with the slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed extract onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate).

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., toluene:dioxane:acetic acid, 180:45:5 v/v/v).

-

Visualize the spots under a UV lamp at 254 nm.

-

Pool the fractions containing the pure this compound (identified by comparing with a standard or by spectroscopic methods).

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

-

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for the quantification of this compound.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% phosphoric acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 254 nm or 310 nm.

-

Column Temperature: 25-30°C.

-

-

Protocol:

-

Standard Preparation: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol. Prepare a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution.

-

Sample Preparation: Dissolve a known weight of the dried lichen extract in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. Inject the sample solution.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the study of this compound from lichens, from sample collection to data analysis.

Conclusion

This compound remains a compound of significant interest due to its prevalence in the lichen kingdom and its promising pharmacological properties. This guide has provided a detailed overview of its natural sources, the current understanding of its biosynthetic pathway, and comprehensive protocols for its study. Further research, particularly in the areas of genomics and enzymology of lichen mycobionts, will undoubtedly provide deeper insights into the precise mechanisms of this compound biosynthesis, paving the way for potential biotechnological production and further exploration of its therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolomic Analysis of Two Parmotrema Lichens: P. robustum (Degel.) Hale and P. andinum (Mull. Arg.) Hale Using UHPLC-ESI-OT-MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Note on the Lichen Genus Ramalina (Ramalinaceae, Ascomycota) in the Hengduan Mountains in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

The Discovery of Protocetraric Acid: A Historical and Technical Guide

An in-depth examination of the initial isolation, characterization, and structural elucidation of the lichen depsidone (B1213741), protocetraric acid, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, a prominent member of the β-orcinol group of depsidones, is a secondary metabolite produced by a variety of lichen species. Its discovery and structural elucidation in the 1930s represent a significant chapter in the history of natural product chemistry, showcasing the analytical techniques and deductive reasoning of the era. This technical guide provides a detailed historical account of the discovery of this compound, focusing on the key experiments, methodologies, and the logical progression that led to its characterization.

Historical Context and Initial Observations

The story of this compound begins not with its own discovery, but with that of a related compound, cetraric acid. In 1845, Knop and Schnedermann first isolated crystalline cetraric acid from the lichen Cetraria islandica. Decades later, O. Hesse proposed that the cetraric acid found was actually a decomposition product of a more complex parent molecule present in the lichen, which he named "this compound". However, Hesse was unable to isolate this hypothetical precursor. The definitive discovery and characterization of the true this compound would have to wait several more decades.

It was in the 1930s that the Japanese chemists Yasuhiko Asahina and F. Fuzikawa undertook a systematic investigation of lichen constituents, leading to the successful isolation and structural elucidation of this compound. Their work, published in journals such as the Journal of the Pharmaceutical Society of Japan and Berichte der deutschen chemischen Gesellschaft, laid the foundation for our understanding of this important lichen acid.

Physicochemical Properties

The initial characterization of this compound relied on classical methods of chemical analysis. The molecular formula was determined to be C₁₈H₁₄O₉, with a molar mass of approximately 374.30 g/mol .

| Property | Value |

| Molecular Formula | C₁₈H₁₄O₉ |

| Molar Mass | 374.30 g/mol |

| Melting Point | 243 °C |

| Appearance | Colorless needles |

| Solubility | Sparingly soluble in alcohol and acetone |

Experimental Protocols of the Era

General Protocol for the Isolation of this compound (circa 1930s)

-

Lichen Collection and Preparation: The lichen material, typically a species known to produce this compound such as those from the genera Ramalina or Usnea, was collected, cleaned of debris, and air-dried. The dried thalli were then ground into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered lichen was extracted with a suitable organic solvent, commonly ether or acetone, in a Soxhlet apparatus. This continuous extraction method was efficient in removing the desired secondary metabolites from the solid lichen matrix.

-

Initial Purification: The crude extract, a complex mixture of various lichen substances, was then concentrated by evaporating the solvent. The resulting residue was often treated with a weak alkaline solution, such as sodium bicarbonate, to form the salt of the acidic components, including this compound. This aqueous solution could then be separated from non-acidic impurities.

-

Acidification and Precipitation: The alkaline solution containing the this compound salt was acidified with a mineral acid (e.g., hydrochloric acid). This caused the free this compound to precipitate out of the solution as a solid.

-

Crystallization: The crude, precipitated this compound was collected by filtration and then purified by repeated crystallization from a suitable solvent, such as aqueous alcohol or acetone. This process was repeated until a constant melting point was achieved, indicating a high degree of purity.

Structural Elucidation: A Logic-Based Approach

In the absence of modern spectroscopic techniques like NMR and mass spectrometry, the structural elucidation of this compound was a masterful exercise in chemical degradation and deductive reasoning. The following diagram illustrates the logical workflow employed by Asahina and Fuzikawa to unravel the complex structure of this depsidone.

Caption: Logical workflow for the structural elucidation of this compound in the 1930s.

The key steps in this process involved:

-

Alkaline Hydrolysis: Treatment of this compound with a strong base cleaved the ester and ether linkages of the depsidone ring, yielding simpler, identifiable aromatic compounds. These were recognized as derivatives of orsellinic acid and β-orcinol.

-

Oxidative Degradation: Controlled oxidation of this compound and its hydrolysis products helped to determine the nature and position of the side chains on the aromatic rings.

-

Synthesis of Degradation Products: To confirm the identity of the compounds obtained from the degradation reactions, they were often synthesized independently and their properties compared with those of the natural degradation products.

Through this painstaking process of chemical manipulation and logical deduction, Asahina and Fuzikawa were able to piece together the intricate puzzle of the this compound molecule, correctly proposing its depsidone structure.

Conclusion

The discovery and characterization of this compound stand as a testament to the ingenuity of early natural product chemists. Working with rudimentary tools by today's standards, they were able to isolate, purify, and elucidate the structure of a complex natural product. This foundational work not only contributed to the growing field of lichen chemistry but also provided a molecule that continues to be of interest to researchers for its diverse biological activities. The historical journey of this compound underscores the importance of fundamental chemical principles and serves as an inspiration for the continued exploration of the natural world for novel therapeutic agents.

Protocetraric Acid: A Comprehensive Technical Guide on its Role as a Secondary Metabolite in Lichens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocetraric acid, a prominent secondary metabolite of the depsidone (B1213741) class found in various lichen species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, encompassing its biosynthesis, chemical properties, and multifaceted pharmacological roles, including its antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. Detailed experimental protocols for the isolation and evaluation of its bioactivities are presented, alongside a comprehensive summary of quantitative data from various studies. Furthermore, this guide elucidates the molecular mechanisms underlying its biological functions through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of a fungus, are prolific producers of unique secondary metabolites. These compounds, often referred to as lichen acids, are not essential for the primary metabolism of the organism but play crucial roles in their survival, including defense against herbivores, pathogens, and UV radiation. Among the vast array of lichen substances, depsidones represent a significant class of polyketides with a characteristic dibenzo[b,e][1][2]dioxepin-11-one core structure.

This compound (C₁₈H₁₄O₉, Molar Mass: 374.301 g·mol⁻¹) is a notable depsidone found in numerous lichen genera, including Usnea, Parmelia, and Cladonia.[3][4] Historically investigated for its chemotaxonomic significance, recent research has unveiled a broad spectrum of pharmacological activities, positioning this compound as a promising candidate for drug discovery and development. This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its role as a bioactive secondary metabolite.

Chemical Properties and Biosynthesis

This compound is a crystalline solid with a melting point in the range of 245–250 °C.[3] Its structure features a depsidone core with hydroxyl, methyl, formyl, and hydroxymethyl substituents, which contribute to its chemical reactivity and biological activity.[3][4]

The biosynthesis of this compound, like other depsidones, follows the polyketide pathway.[5] This intricate process is initiated by a non-reducing polyketide synthase (NR-PKS), a large, multi-domain enzyme that catalyzes the condensation of acetate (B1210297) and malonate units to form two distinct orsellinic acid-type aromatic rings.[5][6] These rings are subsequently joined by an ester linkage to form a depside intermediate. A key step in depsidone formation is the oxidative cyclization of the depside, a reaction catalyzed by a cytochrome P450 monooxygenase, which forms the characteristic ether linkage of the depsidone core.[1][2][5]

References

- 1. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 4. Upregulation of Bcl2 inhibits apoptosis-driven BAX insertion but favors BAX relocalization in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Polyketide synthase - Wikipedia [en.wikipedia.org]

Spectroscopic Identification of Protocetraric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (UV and IR) used for the identification and characterization of protocetraric acid, a bioactive lichen metabolite. The information is tailored for professionals in research, scientific analysis, and drug development who require accurate and reliable methods for compound identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary identification of this compound, primarily by characterizing its electronic transitions. As a phenolic acid derivative, this compound exhibits characteristic absorption bands in the UV region.

Expected UV Absorption Data

Table 1: Expected UV Absorption of this compound

| Class of Compound | Expected λmax Range (in Methanol) |

| Phenolic Acid | 200 - 290 nm |

Experimental Protocol: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A common and effective method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This technique allows for the separation of this compound from other components in a mixture and its subsequent quantification based on UV absorbance.

Sample Preparation:

-

Extraction: A dried and ground lichen sample containing this compound is extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or acetone.

-

Filtration and Concentration: The resulting extract is filtered to remove solid debris and then concentrated under reduced pressure to yield a crude extract.

-

Dissolution: The crude extract is dissolved in a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., methanol (B129727) or an acetonitrile/water mixture), to a known concentration.

-

Final Filtration: The dissolved sample is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter that could damage the column.

HPLC-UV System Parameters:

-

Column: A reversed-phase C18 column is typically employed for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution is often used, starting with a higher polarity solvent mixture (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and gradually increasing the proportion of a less polar organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Injection Volume: The volume of the sample injected onto the column is usually in the range of 10-20 µL.

-

UV Detector: The detector is set to monitor the absorbance at a wavelength within the expected λmax range of this compound, often around 254 nm or 280 nm, which are common wavelengths for detecting aromatic compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its carboxylic acid, hydroxyl, and aromatic functionalities.

Characteristic IR Absorption Data

The identification of this compound using IR spectroscopy relies on the detection of specific vibrational frequencies associated with its functional groups. While a complete, digitized IR spectrum of pure this compound is not widely published, the expected absorption peaks can be accurately predicted based on its molecular structure.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid C=O | Stretch | 1710 - 1760 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-O | Stretch | 1210 - 1320 | Strong |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is another key indicator of the carboxylic acid group.

Experimental Protocol: KBr Pellet Method

A standard and effective method for obtaining the IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.

Sample Preparation:

-

Grinding: A small amount of the purified this compound (typically 1-2 mg) is placed in an agate mortar. Approximately 100-200 mg of dry, IR-grade KBr powder is added.

-

Mixing: The sample and KBr are thoroughly ground and mixed together using a pestle until a fine, homogeneous powder is obtained. This step is crucial to ensure the sample is evenly dispersed within the KBr matrix.

-

Pellet Formation: The resulting powder mixture is transferred to a pellet press die. The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) for a few minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet containing the finely dispersed sample.

-

Analysis: The KBr pellet is then removed from the die and placed in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

Visualization of Experimental Workflow

Isolation and Purification of this compound from Lichens

The following diagram illustrates a general workflow for the isolation and purification of this compound from a lichen source. This process is fundamental to obtaining a pure sample for spectroscopic analysis.

Caption: Isolation of this compound.

References

Unveiling the Pharmacological Promise of Protocetraric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocetraric acid, a naturally occurring depsidone (B1213741) found in various lichen species, is emerging as a compound of significant pharmacological interest. Initial studies have revealed its potential across a spectrum of therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. This technical guide provides a comprehensive overview of the foundational research on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and drug development efforts.

Introduction

Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are prolific producers of unique secondary metabolites. Among these, depsidones represent a class of polyphenolic compounds with diverse biological activities. This compound, a prominent member of this class, has been the subject of growing scientific inquiry. This document synthesizes the early-stage research on this compound, offering a detailed resource for the scientific community to build upon.

Pharmacological Activities

This compound has demonstrated a range of biological effects, which are summarized below. The quantitative data from these initial studies are presented in the accompanying tables.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties, with demonstrated efficacy against various pathogenic bacteria and fungi.[1][2][3] Its activity is particularly noteworthy against Salmonella typhi and the dermatophyte Trichophyton rubrum.[1][2]

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Salmonella typhi | 0.5 µg/mL | [1][2][4] |

| Staphylococcus aureus | 15.6 - 31.25 µg/mL | [5][6] |

| Enterococcus faecalis | 15.6 - 31.25 µg/mL | [5][6] |

| Trichophyton rubrum | 1 µg/mL | [1][2][4] |

Anticancer Activity

Initial in vitro studies have highlighted the cytotoxic potential of this compound against several cancer cell lines.[4][7] It has shown significant growth inhibitory effects, particularly against human melanoma and colon carcinoma cells.[4][7]

Table 2: Anticancer Activity of this compound

| Cell Line | Assay | IC50 / GI50 | Reference |

| FemX (Human melanoma) | MTT | 35.67 - 60.18 µg/mL | [4][7] |

| LS174 (Human colon carcinoma) | MTT | 35.67 - 60.18 µg/mL | [4][7] |

| UACC-62 (Human melanoma) | SRB | 0.52 µg/mL | [4] |

| B16-F10 (Murine melanoma) | SRB | 24.0 µg/mL | [4] |

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Studies have shown its ability to inhibit the NF-κB signaling pathway and decrease the secretion of cytokines such as TNF-α, IL-1β, IL-6, and IL-12.

Antiviral Activity: SARS-CoV-2 3CL Protease Inhibition

In the context of the recent global health crisis, this compound has been identified as a potential inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. This finding suggests its potential as a scaffold for the development of novel antiviral agents.

Table 3: SARS-CoV-2 3CLpro Inhibition by this compound

| Parameter | Value | Reference |

| Ki | 3.95 µM | |

| kinact/Ki | ~3 x 10-5 s-1µM-1 |

Antioxidant Activity

This compound exhibits antioxidant properties, which are believed to contribute to its other pharmacological effects.[4][7] Its ability to scavenge free radicals has been evaluated in various in vitro assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation of this compound from Lichens

This compound is typically isolated from lichen thalli through a series of extraction and chromatographic steps.

Methodology:

-

Collection and Preparation: Collect lichen material (e.g., Usnea albopunctata) and air-dry it.[1] Grind the dried thalli into a coarse powder.

-

Solvent Extraction: Macerate the powdered lichen material with a suitable organic solvent, such as ethyl acetate, at room temperature.[1]

-

Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

-

Purification and Characterization: Collect the fractions containing this compound and purify them further by recrystallization. Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (1H, 13C), and Mass Spectrometry.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. faecalis) in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., FemX, LS174) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Inhibition of NF-κB Signaling

This involves assessing the effect of this compound on the activation of the NF-κB pathway in immune cells, such as macrophages.

Methodology:

-

Cell Culture and Treatment: Culture macrophage cell lines (e.g., RAW 264.7) and pre-treat them with various concentrations of this compound for a specified time.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the activation of the NF-κB pathway.

-

Protein Extraction and Western Blotting: Lyse the cells and extract total or nuclear proteins. Perform Western blotting to analyze the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα, and the nuclear translocation of p65.

-

Cytokine Quantification: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

SARS-CoV-2 3CLpro Inhibition: FRET-based Assay

A Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay is used to screen for and characterize inhibitors of the SARS-CoV-2 3CL protease.

Methodology:

-

Assay Preparation: In a 96-well or 384-well plate, add the assay buffer, the 3CLpro enzyme, and various concentrations of this compound.

-

Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a FRET-based peptide substrate that contains a cleavage site for 3CLpro flanked by a fluorophore and a quencher.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of the enzymatic reaction and the percentage of inhibition for each concentration of this compound. Determine the Ki and kinact/Ki values to characterize the inhibition.

Future Directions

The initial studies on this compound are promising, but further research is required to fully elucidate its therapeutic potential. Future work should focus on:

-

In vivo studies: To validate the in vitro findings in animal models of infection, cancer, and inflammation.

-

Mechanism of action studies: To gain a deeper understanding of the molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of this compound with improved potency and selectivity.

-

Toxicology studies: To assess the safety profile of this compound and its derivatives.

Conclusion

This compound has emerged as a versatile natural product with a diverse range of pharmacological activities. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this promising compound. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. DPPH Radical Scavenging Assay [mdpi.com]

Exploring the chemical structure and molecular formula of Protocetraric acid.

An In-depth Technical Guide to Protocetraric Acid: Chemical Structure, Properties, and Experimental Analysis

Introduction

This compound is a naturally occurring depsidone, a type of polyphenolic compound, predominantly isolated from various lichen species such as Usnea, Parmelia, and Cladonia.[1][2] As a secondary metabolite, it plays a significant role in the lichen's defense mechanisms. For researchers and drug development professionals, this compound is a molecule of interest due to its wide range of documented biological activities, including potent antimicrobial, antioxidant, and anticancer effects.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its isolation, characterization, and activity assessment.

Chemical Structure and Molecular Formula

This compound is structurally characterized as a depsidone, which consists of two substituted aromatic rings linked by both an ether and an ester bond. Its specific chemical identity is defined by the following nomenclature and identifiers.

-

IUPAC Name : 10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][3][4]benzodioxepine-2-carboxylic acid[4]

-

SMILES String : CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O[2]

| Identifier | Value | Reference |

| CAS Number | 489-51-0 | [2][3] |

| PubChem CID | 5489486 | [4] |

| Appearance | White Powder | [3] |

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are crucial for its identification, purification, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 374.3 g/mol | [1][3][4] |

| Melting Point | 245–250 °C | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [1][3] |

| UV Absorption (λmax) | 210, 238, 312 nm | [2] |

| Infrared (IR) Spectrum Peaks (cm⁻¹) | 3500, 3000, 1738, 1642, 1562, 1440, 1380, 1270, 1190, 1150, 1115, 1080, 1020, 990, 840, 814, 785, 745, 680 | [2] |

| ¹H NMR (DMSO-d₆) δ (ppm) | 12.82 (s, 1H), 12.66 (s, 1H), 9.08 (s, 1H), 7.60 (m), 6.87 (s, 1H), 4.60 (s, 2H), 2.41 (s, 3H) | [5][6] |

| ¹³C NMR (DMSO-d₆) δ (ppm) | 170.3, 162.2, 161.8, 161.1, 154.7, 146.9, 144.7, 144.2, 142.0, 137.2, 131.0, 129.8, 129.4, 128.9, 118.8, 117.0, 116.6, 112.2, 107.8, 52.8, 21.0, 15.3 | [6] |

| LC-MS [M-H]⁻ | 373.056 | [4] |

Experimental Protocols

The following sections detail standardized methodologies for the extraction, analysis, and evaluation of this compound.

Protocol 1: Isolation and Purification from Lichen

This protocol describes a general method for extracting this compound from a lichen source, such as Usnea albopunctata.[7][8]

-

Sample Preparation : Air-dry the lichen thalli and grind them into a coarse powder.

-

Solvent Extraction :

-

Macerate the powdered lichen material in ethyl acetate (or acetone) at room temperature for 48-72 hours.

-

Filter the extract to remove solid lichen material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Column Chromatography :

-

Prepare a silica (B1680970) gel (60-120 mesh) column using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions sequentially.

-

-

Fraction Analysis :

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Pool the fractions that show a pure spot corresponding to this compound.

-

-

Crystallization :

-

Evaporate the solvent from the pooled fractions.

-

Recrystallize the resulting solid from a suitable solvent (e.g., acetone-methanol mixture) to obtain pure, crystalline this compound.

-

Protocol 2: Structural Elucidation via Spectroscopy

Once purified, the compound's structure is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) :

-

Dissolve a small sample of the purified compound in a suitable solvent (e.g., methanol).

-

Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in negative ion mode to determine the molecular weight by observing the [M-H]⁻ ion.[4]

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns that help confirm the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.[9]

-

Run 2D NMR experiments, such as HSQC and HMBC, to establish detailed correlations between protons and carbons, confirming the complete chemical structure.[3]

-

-

Infrared (IR) Spectroscopy :

-

Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

Acquire the IR spectrum to identify characteristic functional groups, such as the broad O-H stretch for the carboxylic acid and hydroxyl groups (2500-3500 cm⁻¹), and the C=O stretches for the ester and carboxylic acid groups (~1710-1738 cm⁻¹).[2][9]

-

Protocol 3: Antimicrobial Activity Assessment (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbes.[1]

-

Preparation of Inoculum : Grow microbial cultures (bacterial or fungal) in an appropriate broth medium to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).[7]

-

Serial Dilution :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

-

-

Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium only).

-

Incubation : Incubate the plate under conditions suitable for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

References

- 1. This compound | CAS:489-51-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS:489-51-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | C18H14O9 | CID 5489486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. periodicos.ufms.br [periodicos.ufms.br]

- 7. researchgate.net [researchgate.net]

- 8. This compound: an excellent broad spectrum compound from the lichen Usnea albopunctata against medically important microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Unveiling Nature's Arsenal: A Technical Guide to the Natural Derivatives of Protocetraric Acid

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the known naturally occurring derivatives of protocetraric acid has been compiled, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper provides a thorough examination of the chemical diversity, biosynthesis, and biological activities of these lichen-derived compounds, presenting critical data and methodologies to accelerate research and development in this promising field.

This compound, a depsidone (B1213741) produced by various lichen species, and its natural derivatives are gaining attention for their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic effects. This guide serves as a central repository of current knowledge, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Naturally Occurring Derivatives of this compound

Several derivatives of this compound have been isolated and identified from various lichen species. These compounds typically involve modifications such as esterification, methylation, or the addition of other small organic acid moieties. The most well-documented natural derivatives include:

-

Fumarthis compound: One of the most abundant derivatives, particularly in lichens of the Cladonia and Cetraria genera.

-

Succinthis compound: An ester of this compound and succinic acid, found in lichens such as Buellia capensis and Cladonia metacorallifera.[1][2]

-

9'-(O-methyl)this compound: A methylated derivative isolated from Cladonia convoluta.[1]

-

Virensic acid and Convirensic acid: These related depsidones are part of the virensic acid chemosyndrome and are derived from the common precursor, hypothis compound.[3][]

-

Cetraric acid: Another related depsidone found in Cetraria islandica.

Quantitative Analysis of this compound and its Derivatives

The concentration of this compound and its derivatives can vary significantly between and within lichen species, influenced by environmental factors. High-performance liquid chromatography (HPLC) is the standard method for the quantification of these compounds.

| Compound | Lichen Species | Concentration (% dry weight) | Reference |

| This compound | Cetraria islandica | 0.2 - 0.3% | [3] |

| Parmelia sulcata | Present (quantitative data variable) | [5] | |

| Fumarthis compound | Cetraria islandica | 2.6 - 11.5% | [3][6] |

| Cladonia foliacea | Present (major metabolite) | [7] | |

| Parmelia sulcata | Dominant phenolic compound | [5] | |

| Parmelia vagans | Dominant phenolic compound | [5] |

Biosynthesis of this compound Derivatives

The biosynthesis of depsidones like this compound and its derivatives is a complex process originating from the acetyl-polymalonyl pathway. The core machinery involves a multi-domain enzyme known as a non-reducing polyketide synthase (NR-PKS).[8][9][10]

The general proposed biosynthetic pathway is as follows:

-

Polyketide Synthesis: An NR-PKS enzyme synthesizes two separate orsellinic acid-type aromatic rings from acetate (B1210297) and malonate precursors.[8][11]

-

Depside Formation: The same NR-PKS is believed to catalyze the esterification of these two rings to form a depside intermediate.[6][8]

-

Depsidone Formation: A crucial oxidative cyclization of the depside to form the characteristic depsidone core structure is catalyzed by a cytochrome P450 monooxygenase.[6][8][9]

Derivatives are then formed through the action of tailoring enzymes that perform modifications such as esterification with organic acids (e.g., fumaric acid to form fumarthis compound) or methylation.

Biosynthesis of Fumarthis compound.

Experimental Protocols

Isolation of Fumarthis compound from Cladonia verticillaris

This protocol outlines the extraction and purification of fumarthis compound from the lichen Cladonia verticillaris.[]

Materials:

-

Dried and powdered Cladonia verticillaris thalli

-

Silica (B1680970) gel for column chromatography

-

Solvent system for column chromatography (e.g., varying gradients of hexane, chloroform, and methanol)

-

HPLC system for purity analysis

Procedure:

-

Extraction: Macerate the powdered lichen material with acetone at room temperature.

-

Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain a crude acetone extract.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography.

-

Elution: Elute the column with a gradient of appropriate solvents to separate the different components.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing fumarthis compound.

-

Purification: Combine the fractions rich in fumarthis compound and recrystallize to obtain the purified compound.

-

Purity Confirmation: Confirm the purity of the isolated compound using HPLC.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reversed-phase HPLC method is commonly used for the quantitative analysis of this compound and its derivatives.[6]

Chromatographic Conditions (Example):

-

Column: LiChrosorb RP-8

-

Mobile Phase: Isocratic elution with a suitable solvent mixture (e.g., methanol:water:phosphoric acid)

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm)

-

Quantification: Based on a calibration curve generated from pure standards.

General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

Fumarthis compound has demonstrated notable neuroprotective effects against oxidative stress.[13] Studies have shown that its cytoprotective mechanism may involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[13]

Under conditions of oxidative stress, fumarthis compound appears to promote the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation. This includes enzymes such as catalase, superoxide (B77818) dismutase-1, and heme oxygenase-1, which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[13]

Fumarthis compound and the Nrf2 pathway.

While the anti-inflammatory properties of this compound itself have been investigated, the specific signaling pathways modulated by its natural derivatives are an active area of research. The potential for these compounds to interact with key inflammatory pathways, such as the NF-κB pathway, warrants further investigation.

This technical guide provides a foundational understanding of the natural derivatives of this compound. Further research is necessary to fully elucidate the therapeutic potential of these fascinating natural products. The detailed methodologies and compiled data within this document are intended to facilitate these future investigations.

References

- 1. Succinthis compound - Wikipedia [en.wikipedia.org]

- 2. Two New Fumarthis compound Lactones Identified and Characterized by UHPLC-PDA/ESI/ORBITRAP/MS/MS from the Antarctic Lichen Cladonia metacorallifera [mdpi.com]

- 3. static.uni-graz.at [static.uni-graz.at]

- 5. journalijar.com [journalijar.com]

- 6. Insights from the first putative biosynthetic gene cluster for a lichen depside and depsidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Scholars@Duke publication: Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of <i>Pseudevernia furfuracea</i>. [scholars.duke.edu]

- 11. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Citric acid: Structure, uses, intolerance, and more [medicalnewstoday.com]

Preliminary Research on the Antioxidant Properties of Protocatechuic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocatechuic acid (PCA), a widely distributed natural phenolic acid, has garnered significant attention for its potential therapeutic properties, particularly its antioxidant effects. As a metabolite of complex polyphenols like anthocyanins and proanthocyanidins, PCA is found in numerous edible plants and is a common component of the human diet.[1][2] Its structural similarity to well-known antioxidants such as gallic acid and caffeic acid underpins its potent free radical scavenging and metal-chelating activities.[1] This technical guide provides a comprehensive overview of the antioxidant properties of protocatechuic acid, detailing its performance in various in vitro antioxidant assays, outlining the experimental protocols for these assays, and visualizing the associated biochemical pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Data Presentation: In Vitro Antioxidant Activity of Protocatechuic Acid

The antioxidant capacity of protocatechuic acid has been quantified using a variety of established in vitro assays. The following tables summarize the key quantitative data from comparative studies, providing a clear basis for evaluating its efficacy against common antioxidant standards like Trolox and Butylated hydroxytoluene (BHT).

| Assay | Protocatechuic Acid (PCA) IC50 (μg/mL) | Trolox IC50 (μg/mL) | BHT IC50 (μg/mL) | Relative Antioxidant Activity (Trolox/PCA) |

| DPPH Radical Scavenging | 4.5 ± 0.2 | 12.6 ± 0.5 | 21.8 ± 0.9 | 2.8 |

| ABTS Radical Scavenging | 3.9 ± 0.1 | 9.0 ± 0.3 | 15.4 ± 0.6 | 2.3 |

| Superoxide Anion Radical Scavenging | 18.2 ± 0.7 | 76.4 ± 3.1 | 45.3 ± 1.8 | 4.2 |

| Hydroxyl Radical Scavenging | 125.6 ± 5.0 | 125.6 ± 5.0 | 78.9 ± 3.2 | 1.0 |

Table 1: Free Radical Scavenging Activity of Protocatechuic Acid.[3][4][5]

| Assay | Protocatechuic Acid (PCA) IC50 (μg/mL) | Trolox IC50 (μg/mL) | BHT IC50 (μg/mL) | Relative Antioxidant Activity (Trolox/PCA) |

| Ferric Ion (Fe³⁺) Reducing Power | 6.8 ± 0.3 | 25.2 ± 1.0 | 35.7 ± 1.4 | 3.7 |

| Cupric Ion (Cu²⁺) Reducing Power | 5.2 ± 0.2 | 31.7 ± 1.3 | 41.2 ± 1.6 | 6.1 |

| Ferrous Ion (Fe²⁺) Chelating Ability | 35.1 ± 1.4 | 94.8 ± 3.8 | - | 2.7 |

| Cupric Ion (Cu²⁺) Chelating Ability | 50.3 ± 2.0 | 75.5 ± 3.0 | - | 1.5 |

Table 2: Reducing Power and Metal Chelating Activity of Protocatechuic Acid.[3][4][5]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established and widely cited methods in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Protocatechuic acid (and other test compounds)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare a stock solution of protocatechuic acid and the positive control in the same solvent as the DPPH solution. Create a series of dilutions from the stock solution.

-

Reaction Mixture: In a test tube or a microplate well, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a blank (solvent without DPPH).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

Protocatechuic acid (and other test compounds)

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

-

Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare a stock solution of protocatechuic acid and the positive control. Create a series of dilutions.

-

Reaction Mixture: Add a small volume of the sample or standard solution to a larger, fixed volume of the ABTS•⁺ working solution.

-

Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the ABTS•⁺ working solution without the sample, and A_sample is the absorbance with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Protocatechuic acid (and other test compounds)

-

Ferrous sulfate (B86663) (FeSO₄) for standard curve

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample and Standard Preparation: Prepare a stock solution of protocatechuic acid. Prepare a series of ferrous sulfate solutions of known concentrations for the standard curve.

-

Reaction Mixture: Add a small volume of the sample or standard solution to a larger, fixed volume of the FRAP reagent.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 4-30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Signaling Pathway

Protocatechuic acid has been shown to exert its protective effects against oxidative stress not only by direct radical scavenging but also by modulating intracellular antioxidant defense mechanisms. One of the key pathways involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like protocatechuic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of a range of protective enzymes and proteins.

Caption: Activation of the Nrf2-ARE Signaling Pathway by Protocatechuic Acid.

Conclusion

The data and methodologies presented in this technical guide underscore the significant antioxidant potential of protocatechuic acid. Its efficacy in scavenging a variety of free radicals and its ability to reduce and chelate metal ions are well-documented through standardized in vitro assays. Furthermore, its role in upregulating endogenous antioxidant defenses via the Nrf2 signaling pathway suggests a multi-faceted mechanism of action. This preliminary research provides a strong basis for further investigation into the therapeutic applications of protocatechuic acid in conditions associated with oxidative stress. The detailed protocols and visual representations of workflows and signaling pathways are intended to facilitate the design and execution of future studies in this promising area of research.

References

Methodological & Application

Application Note: High-Purity Protocetraric Acid from Usnea albopunctata

Introduction Protocetraric acid is a depsidone, a class of secondary metabolites unique to lichens, known for its significant biological activities, including broad-spectrum antimicrobial properties.[1][2][3] The lichen Usnea albopunctata has been identified as a natural source of this valuable compound.[1][2][3] This document provides a comprehensive protocol for the extraction, isolation, and purification of this compound from the thalli of Usnea albopunctata. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development.

The protocol employs a two-stage process:

-

Solid-Liquid Extraction: Maceration of the dried lichen material with an appropriate organic solvent to efficiently extract a wide range of secondary metabolites, including this compound.

-

Chromatographic Purification: Utilization of silica (B1680970) gel column chromatography to separate this compound from other co-extracted compounds, followed by crystallization to yield a high-purity final product.

The methods described are based on established phytochemical techniques for the isolation of lichen substances, ensuring reproducibility and scalability.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for characterization and quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₉ | [4][5] |

| Molecular Weight | 374.30 g/mol | [4][5] |

| Appearance | White to pale yellow crystalline needles | [4] |

| Melting Point | 245–250 °C | [4] |

| UV λmax | 210, 238, 312 nm | [4] |

| Classification | Depsidone | [4] |

Experimental Protocols

This section details the step-by-step procedures for the extraction and purification of this compound.

Protocol 1: Crude Extraction from Usnea albopunctata

This protocol outlines the initial extraction of secondary metabolites from the lichen thallus.

Materials:

-

Dried Usnea albopunctata thalli

-

Ethyl Acetate (B1210297) (ACS Grade or higher)

-

Acetone (B3395972) (for pre-washing, optional)[6]

-

Grinder or mill

-

Large glass container with a lid (for maceration)

-

Filter paper (Whatman No. 1 or equivalent)

-

Funnel and collection flask

-

Rotary evaporator

Methodology:

-

Sample Preparation:

-

Optional Pre-Wash:

-

Maceration:

-

Place the powdered lichen material into the large glass container.

-

Add ethyl acetate in a 1:10 ratio (w/v) (e.g., 100 g of lichen powder to 1 L of ethyl acetate).

-

Seal the container and allow it to stand at room temperature for 24-72 hours with occasional agitation. For exhaustive extraction, the process can be repeated three times with fresh solvent.[2][7]

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the solvent extract from the solid lichen residue.

-

Collect the filtrate. If the extraction was repeated, combine all filtrates.

-

Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature of 40-45°C.

-

The resulting dark, viscous residue is the crude extract. Dry it completely under a vacuum to remove any residual solvent.

-

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the separation of this compound from the crude extract.

Materials:

-

Crude extract from Protocol 1

-

Silica gel (60-120 or 100-200 mesh) for column chromatography[8][9]

-

n-Hexane (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

Glacial Acetic Acid (Optional)

-

Glass chromatography column

-

Cotton wool or glass frit

-

Sand (purified)

-

Test tubes or fraction collector vials

-

TLC plates (Silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

Methodology:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Secure the chromatography column vertically. Place a small plug of cotton wool or ensure the frit is in place at the bottom.

-

Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

-

Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve a minimum amount of the crude extract in the initial mobile phase or a slightly more polar solvent.

-

Alternatively, for less soluble extracts, perform a dry loading: adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

-

-

Elution:

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient. A suggested gradient is shown in the table below. The addition of a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve the resolution of acidic compounds like this compound.[10]

-

Collect fractions of a consistent volume (e.g., 10-20 mL) into labeled test tubes.

-

-

Fraction Monitoring by TLC:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Spot a small amount from each fraction onto a TLC plate.

-

Develop the plate in a suitable solvent system, such as Toluene (B28343):Dioxane:Acetic Acid (180:60:8) or Hexane:Ethyl Acetate (e.g., 7:3).[9][10]

-

Visualize the spots under a UV lamp.

-

Combine the fractions that show a pure spot corresponding to this compound.

-

| Parameter | Recommended Value / System |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Ethyl Acetate |

| Gradient Elution | 1. 100% A2. 95:5 (A:B)3. 90:10 (A:B)4. 80:20 (A:B)5. 70:30 (A:B)6. 50:50 (A:B)7. 100% B |

| TLC Monitoring | Mobile Phase: Toluene:Dioxane:Acetic Acid (180:60:8 v/v/v)Visualization: UV (254 nm) and/or staining reagent |

Note: The gradient and solvent systems are starting points and may require optimization based on the specific composition of the crude extract.

Protocol 3: Recrystallization of this compound

This final step is to achieve high purity of the isolated compound.

Materials:

-

Combined, evaporated fractions containing this compound

-

Acetone

-

n-Hexane or Toluene

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Methodology:

-

Dissolution: Gently warm the combined, dried fractions in a minimal amount of acetone to fully dissolve the compound.[11]

-

Crystallization: Slowly add a non-polar solvent like n-hexane or toluene (an anti-solvent) until the solution becomes slightly turbid.[11]

-

Crystal Formation: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to promote maximum crystal formation.

-

Isolation and Drying: Collect the resulting crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold n-hexane to remove any remaining impurities.

-

Dry the purified this compound crystals under a vacuum. The final product should be a white or off-white crystalline solid.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound.

References

- 1. This compound: an excellent broad spectrum compound from the lichen Usnea albopunctata against medically important microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C18H14O9 | CID 5489486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DNA Barcoding Standard Operating Protocol Lichens at RBGE, Lab methods: DNA extraction [protocols.io]

- 7. japsonline.com [japsonline.com]

- 8. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. jppres.com [jppres.com]

- 10. benchchem.com [benchchem.com]

- 11. syrris.com [syrris.com]

Application Notes and Protocols for the Characterization of Protocetraric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protocetraric acid is a naturally occurring depsidone (B1213741), a class of secondary metabolites found in various lichens, such as those from the genera Usnea and Cetraria.[1][2] It has garnered scientific interest due to its potential biological activities, including broad-spectrum antimicrobial properties and antiviral effects.[1][3] Accurate and robust analytical methods are crucial for the isolation, identification, and quantification of this compound in natural extracts and for its development as a potential therapeutic agent.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, including detailed experimental protocols and data presentation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₉ | [4] |

| Molecular Weight | 374.3 g/mol | [4] |

| IUPAC Name | 10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][1][5]benzodioxepine-2-carboxylic acid | [4] |

Chromatographic Techniques

Chromatography is essential for the isolation and quantification of this compound from complex mixtures like lichen extracts. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a widely used method for the analysis of phenolic compounds like this compound.

Experimental Protocol: HPLC-UV for Quantification

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution and an organic solvent. A typical mobile phase could be a mixture of 0.2% ortho-phosphoric acid in water (Solvent A) and methanol (B129727) (Solvent B) in a ratio of 80:20 (v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 28°C.[6]

-

Detection Wavelength: 280 nm is a suitable wavelength for the detection of phenolic compounds.[7]

-

Injection Volume: 10 µL.[6]

-

Sample Preparation:

-

Extract the lichen material with a suitable solvent such as ethyl acetate.[1]

-

Evaporate the solvent and redissolve the residue in the mobile phase.

-